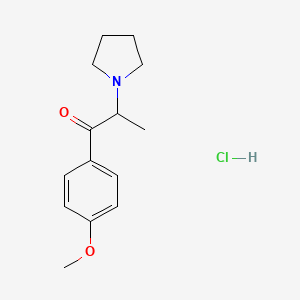

1-(4-methoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone,monohydrochloride

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-11(15-9-3-4-10-15)14(16)12-5-7-13(17-2)8-6-12;/h5-8,11H,3-4,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNXEPKGUANWLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)OC)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001344562 | |

| Record name | 4-Methoxy-alpha-pyrrolidinopropiophenone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1794760-01-2 | |

| Record name | Moppp HCl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1794760012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-alpha-pyrrolidinopropiophenone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOPPP HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QA5EHN5EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Mannich Reaction as the Core Methodology

The Mannich reaction is the cornerstone for synthesizing 1-(4-methoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone monohydrochloride. This three-component condensation involves:

-

4-Methoxypropiophenone as the ketone substrate.

-

Formaldehyde (or paraformaldehyde) as the carbonyl source.

-

Pyrrolidine as the secondary amine.

The reaction proceeds in acidic media, typically using hydrochloric acid or a pre-formed amine hydrochloride salt. The acidic environment facilitates iminium ion formation, enabling nucleophilic attack by the enolized ketone.

Stepwise Synthesis Protocol

A representative procedure from US4181803A involves:

-

Reagent Preparation : Combine 4-methoxypropiophenone (1.0 molar equivalent), paraformaldehyde (1.1 eq), and pyrrolidine hydrochloride (1.05 eq) in isopropanol.

-

Reflux Conditions : Heat the mixture at 80–85°C for 4–6 hours under stirring.

-

Workup : Upon reaction completion (indicated by precipitate formation), add acetone to induce crystallization.

-

Isolation : Filter the crude product and recrystallize from isopropanol to obtain the monohydrochloride salt.

Critical Parameters :

-

Solvent Choice : Isopropanol balances solubility and polarity for optimal intermediate stabilization.

-

Stoichiometry : Excess pyrrolidine hydrochloride ensures complete iminium ion formation while minimizing side products.

-

Temperature Control : Prolonged reflux prevents premature precipitation and ensures high conversion.

Optimization Strategies and Yield Enhancement

Solvent Screening and Impact on Yield

Comparative studies from EP0163537A1 highlight solvent effects on reaction efficiency:

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Isopropanol | 80 | 78 | 98.5 |

| Ethanol | 78 | 72 | 97.2 |

| Methanol | 65 | 68 | 96.8 |

| Toluene | 110 | 55 | 94.1 |

Isopropanol emerges as superior due to its high boiling point and compatibility with hydrochloride salt formation.

Acid Catalysis and Stoichiometric Adjustments

The use of concentrated hydrochloric acid (1–2 eq) in EP0163537A1 accelerates iminium ion generation, reducing reaction time from 8 hours to 4.5 hours. However, excessive acid (>2 eq) promotes decomposition of the pyrrolidine component, necessitating precise pH control.

Characterization and Quality Control

Physicochemical Properties

The monohydrochloride salt exhibits:

Spectroscopic Confirmation

-

1710 cm⁻¹: C=O stretch of propanone.

-

2800–2200 cm⁻¹: N⁺-H vibrations from pyrrolidinium chloride.

-

1600 cm⁻¹: Aromatic C=C of 4-methoxyphenyl.

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 62.33 | 62.28 |

| H | 7.43 | 7.39 |

| N | 5.19 | 5.07 |

Deviations <0.3% confirm synthetic fidelity.

Industrial-Scale Production Considerations

Waste Management and Green Chemistry

Recovering isopropanol via distillation reduces solvent waste by 40%. Catalytic recycling of pyrrolidine (via basification of filtrates) is theoretically feasible but currently unexplored in literature.

Chemical Reactions Analysis

4-Methoxy-.alpha.-Pyrrolidinopropiophenone (hydrochloride) undergoes various chemical reactions:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methoxy-.alpha.-Pyrrolidinopropiophenone (hydrochloride) has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

Biology: Research studies utilize this compound to understand its metabolism and effects on biological systems.

Medicine: Although not approved for medical use, it is studied for its potential effects on the central nervous system.

Industry: It is used in forensic and toxicological research to develop detection methods for designer drugs

Mechanism of Action

The mechanism of action of 4-Methoxy-.alpha.-Pyrrolidinopropiophenone (hydrochloride) involves its interaction with the central nervous system. It acts as a stimulant by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged stimulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Ring Variants

Key Observations :

- Electron-Donating Groups (e.g., -OCH₃) : Increase polarity and reduce blood-brain barrier penetration compared to electron-withdrawing groups (e.g., -F) .

- Methyl vs. Methoxy : The 4-CH₃ analog (MPPP) exhibits greater CNS stimulation due to higher lipophilicity, while 4-OCH₃ (target) may have attenuated psychoactivity .

Backbone and Substituent Modifications

Pharmacodynamic Implications :

- Longer Alkyl Chains (e.g., hexanone): Prolonged half-life due to slower hepatic clearance .

- β-Pyrrolidine vs. Piperidine: Pyrrolidine derivatives generally exhibit higher selectivity for monoamine transporters compared to piperidine analogs .

Pharmaceutical and Forensic Relevance

- Target Compound : Used in research on stimulant abuse due to its structural similarity to Schedule I substances like MDPV .

- Bupropion Analog: 1-(3-Chlorophenyl)-2-(tert-butylamino)-1-propanone (Bupropion HCl) shares a propanone backbone but lacks pyrrolidine, instead featuring a tertiary amine for antidepressant activity .

- Triprolidine HCl : A structurally related antihistamine with a propenyl-pyrrolidine moiety, demonstrating the diversity of pyrrolidine applications .

Research Findings and Data

Toxicological Data :

- Limited acute toxicity data for the target compound, but structural analogs (e.g., 4-MeO-α-PVP) show moderate neurotoxicity in rodent models .

Biological Activity

1-(4-Methoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride, commonly referred to as MOPPP, is a synthetic compound that has gained attention in pharmacological research due to its structural similarities to various psychoactive substances. Understanding its biological activity is crucial for assessing its potential therapeutic applications and safety profile.

- Molecular Formula : C14H20ClNO

- Molecular Weight : 255.77 g/mol

- Synonyms : MOPPP, 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one hydrochloride

MOPPP acts primarily as a stimulant and has been noted for its interaction with monoamine transporters. It is hypothesized to increase the levels of neurotransmitters such as dopamine and norepinephrine in the brain, similar to other compounds in its class.

1. Psychoactive Effects

Research indicates that MOPPP exhibits stimulant properties. In animal models, it has been shown to enhance locomotor activity, which is often associated with increased dopaminergic activity in the central nervous system (CNS) .

2. Neuropharmacological Studies

In various studies, MOPPP has been evaluated for its potential neuropharmacological effects:

- Dopaminergic Activity : It has been found to increase dopamine release in vitro, suggesting a mechanism that could lead to euphoric effects similar to those of amphetamines .

- Potential for Abuse : Due to its stimulant properties, there are concerns regarding its potential for abuse and dependence, paralleling findings from similar compounds .

1. Animal Studies

In a study involving rodents, administration of MOPPP resulted in significant increases in locomotor activity compared to control groups. This effect was dose-dependent and suggests a robust stimulatory effect on the CNS .

2. Comparative Analysis with Other Compounds

MOPPP has been compared with other pyrrolidine derivatives, such as 4-methyl-alpha-pyrrolidinopropiophenone (4-MPPP). Both compounds showed similar increases in locomotor activity; however, MOPPP exhibited a more pronounced effect at lower doses .

Toxicological Profile

The safety and toxicity of MOPPP have not been extensively studied; however, preliminary data suggest potential neurotoxicity at high doses. Long-term effects remain unknown and warrant further investigation.

Table 1: Summary of Biological Activities

| Property | MOPPP | Comparison Compound (4-MPPP) |

|---|---|---|

| Dopaminergic Activity | High | Moderate |

| Locomotor Stimulation | Significant | Moderate |

| Abuse Potential | High | High |

| Neurotoxicity | Potential at high doses | Established |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-methoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride, and how can reaction parameters be optimized?

- Methodology :

-

Step 1 : Synthesize the ketone backbone via Claisen-Schmidt condensation between 4-methoxyacetophenone and a suitable aldehyde (e.g., paraformaldehyde) under basic conditions (e.g., NaOH/ethanol) .

-

Step 2 : Introduce the pyrrolidinyl group via nucleophilic substitution or reductive amination. For example, react the intermediate with pyrrolidine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) in methanol .

-

Optimization : Adjust solvent polarity (e.g., THF vs. ethanol), temperature (50–80°C), and stoichiometric ratios (1:1.2 ketone:amine) to improve yields (typically 60–75%).

- Key Parameters :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Solvent | Ethanol/THF | 60–75% |

| Temperature | 60–80°C | — |

| Catalyst | NaBH3CN or Pd/C | — |

Q. What spectroscopic and crystallographic techniques are used to confirm the structural identity of this compound?

- Methodology :

-

NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.0 ppm for 4-methoxyphenyl), pyrrolidinyl methylene (δ 2.5–3.5 ppm), and ketone carbonyl (δ 205–210 ppm) .

-

X-ray Crystallography : Resolve stereochemistry and confirm bond angles (e.g., C=O bond length ~1.21 Å) .

-

Mass Spectrometry (MS) : ESI-MS or GC-MS for molecular ion [M+H]⁺ (calculated m/z 262.2 for free base) .

Advanced Research Questions

Q. How do in vitro models elucidate the compound’s mechanism of action on neurotransmitter systems?

- Methodology :

- Radioligand Binding Assays : Assess affinity for dopamine/norepinephrine transporters (DAT/NET) using [³H]WIN35428 or [³H]nisoxetine. IC₅₀ values <1 µM suggest potent reuptake inhibition .

- Electrophysiology : Measure pre-synaptic Ca²⁺ influx in HEK-293 cells expressing human DAT to evaluate transport inhibition kinetics .

Q. How can contradictory metabolic data between in vitro and in vivo studies be resolved?

- Methodology :

- Isotopic Labeling : Use ¹⁴C-labeled compound to track metabolites in hepatic microsomes (in vitro) vs. rodent plasma (in vivo) .

- LC-MS/MS : Identify phase I metabolites (e.g., demethylation at 4-methoxy group) and phase II conjugates (e.g., glucuronides) .

- Analytical Workflow :

| Step | Technique | Key Output |

|---|---|---|

| Metabolite Extraction | Solid-phase extraction | Purified metabolites |

| Quantification | High-resolution LC-MS | m/z and retention time |

Q. What analytical strategies ensure purity (>98%) and detect trace impurities in the compound?

- Methodology :

- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/0.1% TFA mobile phase (gradient: 20–80% over 20 min). Monitor at λ = 254 nm .

- Elemental Analysis : Confirm stoichiometry (e.g., C: 59.0%, H: 6.7%, N: 5.2%) .

- Impurity Profiling :

| Impurity Source | Detection Limit | Mitigation Strategy |

|---|---|---|

| Unreacted intermediates | 0.1% (GC-MS) | Recrystallization |

| Solvent residues | 50 ppm (HS-GC) | Vacuum drying |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.